
Rpn11-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 . It is a derivative of quinoline-8-thiol (8TQ) and shows >5-fold selectivity for Rpn11 over the related JAMM proteases . Capzimin stabilizes proteasome substrates, induces an unfolded protein response, and blocks the proliferation of cancer cells, including those resistant to bortezomib .
科学研究应用
多发性骨髓瘤治疗
卡普济明:已被确定为治疗多发性骨髓瘤 (MM) 的潜在治疗靶点。它作为去泛素化酶 Rpn11 的抑制剂,该酶与蛋白酶体的 19S 调节颗粒相关。这种抑制导致 MM 细胞活力下降,表明其具有选择性抗 MM 活性和良好的治疗指数 {svg_1} {svg_2}.
癌细胞增殖抑制
研究表明,卡普济明可以阻断癌细胞的增殖,包括对硼替佐米(一种蛋白酶体抑制剂)有抗性的癌细胞。它稳定蛋白酶体底物并诱导未折叠蛋白反应,这对于控制癌细胞的生长至关重要 {svg_3}.
诱导乳腺癌细胞凋亡
卡普济明:已被证明可以诱导乳腺癌细胞发生凋亡,这是一种非凋亡细胞死亡模式。这是通过诱导蛋白酶体抑制和钙离子失衡来实现的,为对抗对蛋白酶体抑制剂或促凋亡药物有抗性的癌细胞提供了一种有吸引力的治疗策略 {svg_4}.
蛋白酶体活性调节
该化合物通过抑制 PSMD14 调节蛋白酶体活性,PSMD14 是 26S 蛋白酶体 19S 调节颗粒的亚基。这种抑制与其他蛋白酶体抑制剂不同,因为它不会诱导聚集体的形成或 Nrf1 的上调,这些是癌细胞中常见的耐药机制 {svg_5}.
噻唑部分的治疗应用
噻唑部分存在于卡普济明中,是一种用途广泛的独立结构,有助于开发各种药物和生物活性剂。它已被用于合成具有临床意义的抗癌药物,突出了其在药物化学中的重要性 {svg_6}.
小分子抑制剂研究
卡普济明:作为靶向蛋白酶体相关去泛素化酶的小分子抑制剂研究中的模型化合物。其抑制机制是可逆的,并且对 RPN11 具有非竞争性,为开发具有选择性抑制特性的新药提供了见解 {svg_7}.
作用机制
Target of Action
Rpn11: Rpn11-IN-1, also known as Capzimin, primarily targets the protein . Rpn11 is a Zn^2±dependent metalloisopeptidase that is part of the 19S regulatory particle of the 26S proteasome . It plays a crucial role in maintaining protein homeostasis by removing ubiquitin chains from proteins that are targeted for degradation .
Mode of Action
Capzimin interacts with Rpn11 and inhibits its deubiquitinating activity . This inhibition prevents the removal of ubiquitin chains from proteins, thereby disrupting the normal function of the proteasome . Capzimin shows more than 5-fold selectivity for Rpn11 over related JAMM proteases .
Biochemical Pathways
The inhibition of Rpn11 by Capzimin affects the ubiquitin-proteasome system (UPS), a key pathway involved in protein degradation . The UPS is responsible for the degradation of most cytosolic and nuclear proteins, including those that are damaged or dysfunctional . By inhibiting Rpn11, Capzimin disrupts the UPS, leading to the accumulation of polyubiquitinated substrates .
Pharmacokinetics
It’s known that capzimin is a potent and specific inhibitor of rpn11, suggesting that it may have good bioavailability
Result of Action
Capzimin’s inhibition of Rpn11 leads to the stabilization of proteasome substrates and induces an unfolded protein response . This results in the blocking of cancer cell proliferation, including cells that are resistant to other proteasome inhibitors like bortezomib . Proteomic analysis has shown that Capzimin stabilizes a subset of polyubiquitinated substrates .
属性
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of Capzimin and what are its downstream effects?
A1: Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 [, , ]. Rpn11 is a crucial component of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from proteins targeted for degradation. By inhibiting Rpn11, Capzimin prevents the deubiquitination step, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome inhibition [, , ]. This disruption of protein degradation has been shown to induce paraptosis, a non-apoptotic cell death pathway, in breast cancer cells []. Additionally, Capzimin has demonstrated anti-proliferative effects in various cancer cell lines [, ].
Q2: How does Capzimin's effect on the proteasome differ from that of Bortezomib, another proteasome inhibitor?
A2: While both Capzimin and Bortezomib ultimately inhibit proteasome activity, their mechanisms differ. Bortezomib targets the 20S core particle of the proteasome, directly blocking the proteolytic activity []. This leads to the accumulation of misfolded proteins and the formation of aggresomes, which can trigger the Nrf1 pathway, contributing to drug resistance. In contrast, Capzimin inhibits the 19S regulatory particle, specifically the Rpn11 subunit, thereby preventing the deubiquitination step essential for efficient protein degradation []. Notably, Capzimin does not induce aggresome formation or Nrf1 upregulation, potentially circumventing resistance mechanisms associated with Bortezomib [].
Q3: Has Capzimin shown any potential in preclinical models of cancer?
A3: Yes, Capzimin has demonstrated promising anti-cancer activity in preclinical studies. For instance, it significantly reduced the viability and clonogenic survival of two metastatic canine osteosarcoma cell lines []. Moreover, Capzimin treatment suppressed the growth of prostate cancer cell xenografts in vivo, highlighting its potential as a therapeutic agent for this malignancy [].
Q4: Are there any computational studies investigating the selectivity of Capzimin towards Rpn11?
A4: Yes, computational studies employing molecular dynamics (MD) simulations and binding energy analysis have shed light on Capzimin's selectivity for Rpn11 over other JAMM family deubiquitinases, such as CSN5 []. These studies suggest that Capzimin interacts with the active site Zn2+ ion of Rpn11 in a bidentate manner and forms additional interactions with residues in the distal ubiquitin-binding site []. The selectivity is attributed to the specific interactions within the Rpn8-Rpn11 heterodimeric complex, which differ from those observed in the CSN5-CSN6 complex, highlighting the importance of considering protein-protein interactions in inhibitor design [].
Q5: Are there any known biomarkers associated with Capzimin's efficacy?
A5: While specific biomarkers for Capzimin's efficacy are still under investigation, research has identified PSMD14, the human homolog of Rpn11, as a potential prognostic marker in various cancers, including osteosarcoma and prostate cancer [, ]. Elevated PSMD14 expression has been correlated with higher pathological grades in prostate cancer [], suggesting its potential as a biomarker for identifying patients who might benefit from Capzimin treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



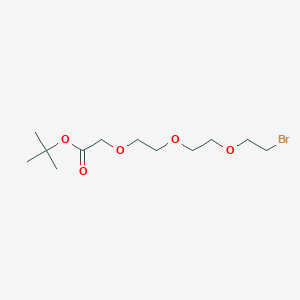
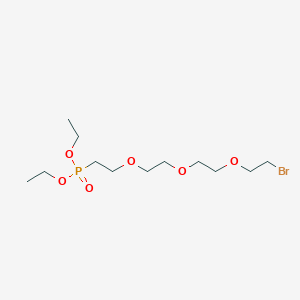

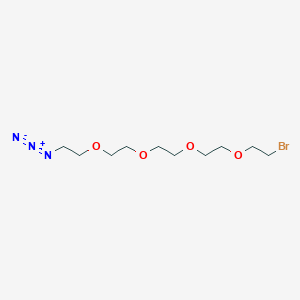

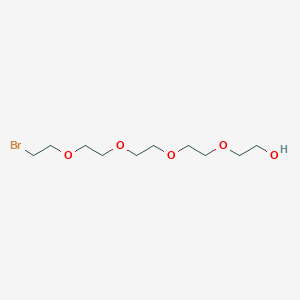
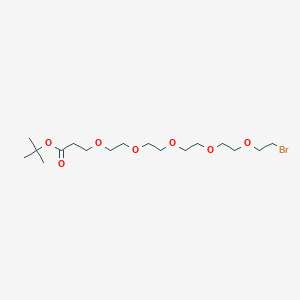
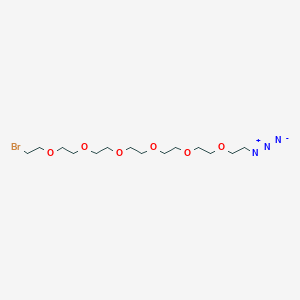
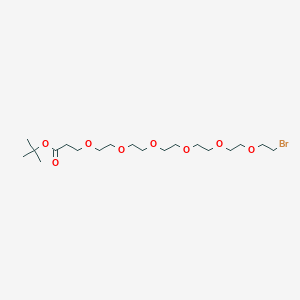

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
